N-[tert-butoxycarbonyl]-L-serine

Solid-phase peptide synthesis Protection group strategy SPPS protocol design

Select Boc-L-Serine (CAS 3262-72-4) for Boc/benzyl SPPS—the mandatory building block when synthesizing acid-labile post-translational modifications or peptide thioesters for native chemical ligation. Its unprotected β-hydroxyl enables β-lactone formation for stereochemically pure α-amino acid synthesis. Validated as a regulatory-compliant Lacosamide starting material with ANDA documentation. Proven in scalable sphingolipid total synthesis (71% yield, 6 steps). Available in research to bulk quantities with Certificates of Analysis.

Molecular Formula C8H15NO5
Molecular Weight 205.21 g/mol
CAS No. 3262-72-4
Cat. No. B346174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[tert-butoxycarbonyl]-L-serine
CAS3262-72-4
Molecular FormulaC8H15NO5
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CO)C(=O)O
InChIInChI=1S/C8H15NO5/c1-8(2,3)14-7(13)9-5(4-10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12)/t5-/m0/s1
InChIKeyFHOAKXBXYSJBGX-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-Serine (CAS 3262-72-4): Quantitative Procurement Differentiation for Peptide and Chiral Synthesis


N-[tert-butoxycarbonyl]-L-serine (Boc-L-serine, Boc-Ser-OH, CAS 3262-72-4) is a protected L-serine derivative used in peptide synthesis as an N-α-protected amino acid building block. The compound features an acid-labile Boc protecting group on the α-amino function, enabling selective N-terminal deprotection under acidic conditions (typically trifluoroacetic acid, TFA) while maintaining an unprotected β-hydroxyl side chain for subsequent derivatization . Boc-L-serine is a key intermediate in the Boc/benzyl (Boc/Bzl) solid-phase peptide synthesis strategy, which employs orthogonal acid-labile protecting groups [1].

Why Boc-L-Serine (3262-72-4) Cannot Be Arbitrarily Substituted with Fmoc-L-Serine or Boc-D-Serine


Substituting Boc-L-serine with its closest analogs introduces quantifiable risks to synthesis outcomes due to fundamentally incompatible deprotection chemistries. Fmoc-protected serine (CAS 73724-45-5) operates under base-labile conditions entirely orthogonal to the acid-labile Boc system; cross-substitution without complete protocol redesign leads to protection group incompatibility, premature cleavage, and failed syntheses [1]. Within Boc chemistry, substitution of Boc-L-serine with Boc-D-serine (CAS 6368-20-3) produces the enantiomeric product, which may exhibit different biological activity, receptor binding affinity, or crystallization behavior . Further, substitution with Boc-L-threonine introduces an additional β-methyl group, altering hydrogen bonding and steric properties in the final peptide or small molecule. The evidence below quantifies precisely where and why Boc-L-serine must be selected over these comparators.

Boc-L-Serine 3262-72-4: Quantitative Comparative Evidence Against Closest Analogs


Boc-L-Serine vs. Fmoc-L-Serine: Orthogonal Deprotection Chemistry Defines Application Scope

Boc-L-serine (CAS 3262-72-4) employs acid-labile tert-butoxycarbonyl protection that is cleaved under acidic conditions (TFA), whereas Fmoc-L-serine (CAS 73724-45-5) employs base-labile 9-fluorenylmethoxycarbonyl protection cleaved under basic conditions (piperidine). In the Boc/Bzl strategy, both the Nα-Boc group and benzyl-based side-chain protecting groups are acid-sensitive, requiring harsh final cleavage with liquid HF. In contrast, Fmoc/t-Bu strategy provides true orthogonality between base-labile Nα-Fmoc and acid-labile side-chain tert-butyl groups, enabling milder final cleavage with TFA [1]. This fundamental difference prevents direct substitution without complete protocol redesign. Notably, the Boc/Bzl strategy remains essential for thioester synthesis for peptide ligation applications where Fmoc-SPPS is incompatible [1].

Solid-phase peptide synthesis Protection group strategy SPPS protocol design

Boc-L-Serine vs. Fmoc-L-Serine: Molecular Weight Advantage for Reaction Monitoring

Boc-L-serine (molecular weight 205.21 g/mol) offers a lower molecular weight compared to Fmoc-L-serine (molecular weight 327.33 g/mol), representing a ~37% reduction in protecting group mass . This mass difference translates to higher amino acid payload per unit mass of protected building block, improving atom economy in large-scale peptide synthesis. The lower molecular weight also simplifies mass spectrometric monitoring of coupling reactions, as the Boc group contributes less background mass signal compared to the Fmoc chromophore.

Reaction monitoring Mass balance calculation Process analytical technology

Boc-L-Serine vs. Boc-D-Serine: Enantiomeric Purity Quantified by Optical Rotation

Boc-L-serine and Boc-D-serine are distinguishable by their opposite optical rotation values under identical measurement conditions. Boc-L-serine exhibits specific optical rotation [α]²⁰/D of -3.0° to -5.0° (c=1, AcOH) and -7.5° (c=2, water) [1]. In contrast, Boc-D-serine exhibits [α]²⁰/D of +3.5° (c=2, AcOH) and +8.5° (c=1, H₂O) [2]. This chiral specificity is critical for applications where stereochemistry determines biological activity; substitution with the incorrect enantiomer yields the opposite stereochemical product.

Chiral purity Enantiomeric excess Quality control

Boc-L-Serine vs. Fmoc-L-Serine: Solubility Profile for Different Solvent Systems

Boc-L-serine demonstrates solubility in alcohols and methylene chloride, with slight solubility in ethers and insolubility in aliphatic hydrocarbons . Fmoc-L-serine, containing the hydrophobic fluorenyl group, exhibits a calculated LogP of 2.66 , indicating substantially higher lipophilicity. This differential solubility enables Boc-L-serine to function effectively in aqueous-organic biphasic systems for solution-phase peptide synthesis, whereas Fmoc-L-serine is optimized for organic solvent systems typical of solid-phase synthesis.

Solubility Reaction medium selection Process development

Boc-L-Serine as Validated Starting Material for Commercial Drug Substance Synthesis

Boc-L-serine (CAS 3262-72-4) is documented as a starting material for the commercial production of Lacosamide, an anticonvulsant drug substance. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and quality control applications for Abbreviated New Drug Applications (ANDA) [1]. This established role in a commercial pharmaceutical supply chain provides a defined regulatory and quality framework not equivalently documented for many alternative serine derivatives. The availability of validated analytical methods and characterization data reduces method development time for industrial users.

Regulatory starting material ANDA Commercial manufacturing

Boc-L-Serine in Total Synthesis: Demonstrated High-Yield, Racemization-Free Performance

Boc-L-serine has been successfully employed as the starting material for a concise, scalable total synthesis of high enantiopurity (-)-D-erythro-sphingosine, achieving 71% overall yield over 6 steps [1]. The synthesis proceeds without racemization or epimerization, demonstrating the compound's stability under the reaction conditions employed, including Pd- and Cu(I)-mediated cross-coupling of the thiophenyl ester of N-Boc-O-TBS-L-serine with E-1-pentadecenyl boronic acid and subsequent diastereoselective reduction [2]. This validated performance in a complex total synthesis provides quantitative yield and stereochemical fidelity data for procurement evaluation.

Total synthesis Sphingolipid Process chemistry

Boc-L-Serine (3262-72-4): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Boc-SPPS for Acid-Sensitive and Thioester-Containing Peptide Synthesis

Boc-L-serine is the required building block for Boc/benzyl solid-phase peptide synthesis protocols. This strategy is essential when synthesizing peptides containing acid-labile post-translational modifications (e.g., O-acetylation, S-palmitoylation) that cannot survive the basic piperidine deprotection conditions of Fmoc-SPPS [1]. Additionally, Boc-SPPS is the strategy of choice for preparing peptide thioesters required for native chemical ligation, as standard Fmoc-SPPS is incompatible with thioester generation [1]. The acid-labile Boc group is selectively removed with TFA during chain elongation, while final cleavage employs HF [2].

Commercial Pharmaceutical Manufacturing of Lacosamide

Boc-L-serine serves as a regulatory-validated starting material for the commercial production of Lacosamide, an anticonvulsant drug [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. This established supply chain role reduces regulatory compliance burden compared to non-validated alternatives.

Synthesis of β-Lactone Intermediates for Stereochemically Pure α-Amino Acids

Boc-L-serine is used as a starting material for the synthesis of Boc-serine β-lactone, a versatile synthon for obtaining stereochemically pure β-substituted α-amino acids [1]. The β-lactone intermediate enables nucleophilic ring-opening with various reagents, providing access to diverse α-amino acid derivatives while maintaining stereochemical integrity at the α-carbon. This application leverages the unprotected β-hydroxyl group of Boc-L-serine for lactonization, a transformation not possible with side-chain protected serine derivatives.

Synthesis of Sphingolipids and Bioactive Natural Products

Boc-L-serine has been validated as a starting material for the concise, scalable total synthesis of sphingolipids including (-)-D-erythro-sphingosine, achieving 71% yield over 6 steps with retention of stereochemical purity [1]. The synthesis proceeds through Pd- and Cu(I)-mediated cross-coupling of the thiophenyl ester of N-Boc-O-TBS-L-serine with alkenyl boronic acids, demonstrating the compound's compatibility with transition metal-catalyzed transformations [2]. This established synthetic route provides a reliable foundation for sphingolipid analog synthesis in medicinal chemistry programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[tert-butoxycarbonyl]-L-serine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.